Aminopyrine

Description

Properties

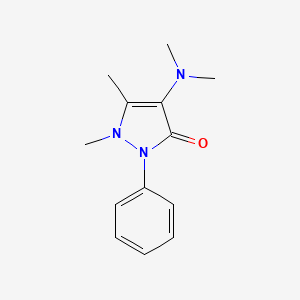

IUPAC Name |

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXTBMQSGEXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 4-DIMETHYLAMINOANTIPYRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020504 | |

| Record name | 4-Dimethylaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Small colorless crystals or white crystalline powder. Aqueous solution slightly alkaline to litmus. pH (5% water solution) 7.5-9. Odorless. Slightly bitter taste. (NTP, 1992), Solid | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 4-DIMETHYLAMINOANTIPYRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Aminophenazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), IN PRESENCE OF WATER, READILY ATTACKED BY MILD OXIDIZING AGENTS; ADDITION OF SODIUM BENZOATE TO WATER INCR SOLUBILITY, 1 G SOL IN 1.5 ML ALC, 12 ML BENZENE, 1 ML CHLOROFORM, 13 ML ETHER, 18 ML WATER, SOL IN PETROLEUM ETHER, 2.25e+01 g/L | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |

| Record name | 4-DIMETHYLAMINOANTIPYRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |

| Record name | Aminophenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |

| Record name | AMINOPYRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |

| Record name | Aminophenazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

LEAFLETS FROM LIGROIN, COLORLESS LEAFLETS, PRISM OR PLATELETS FROM PETROLEUM ETHER OR ETHYL ACETATE | |

CAS No. |

58-15-1, 83-07-8 | |

| Record name | 4-DIMETHYLAMINOANTIPYRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminopyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopyrine [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminophenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPYRINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aminophenazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dimethylaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminophenazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPHENAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01704YP3MO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPYRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminophenazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 to 228 °F (NTP, 1992), 107-109 °C, 134.5 °C | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |

| Record name | 4-DIMETHYLAMINOANTIPYRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |

| Record name | Aminophenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |

| Record name | AMINOPYRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |

| Record name | Aminophenazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Aminopyrine mechanism of action in neuronal cells

An In-depth Technical Guide on the Core Mechanism of Action of Aminopyrine and its Analogs in Neuronal Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound and its close, extensively studied analog, 4-aminopyridine (B3432731) (4-AP), in neuronal cells. While this compound (aminophenazone) is historically known as a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes[1][2][3], its structural analogs, particularly 4-AP, are powerful tools in neuroscience and clinical neurology due to their profound effects on neuronal excitability. The primary mechanism of action for 4-AP in the nervous system is the broad-spectrum blockade of voltage-gated potassium (Kv) channels.[4][5] This action leads to a prolongation of the action potential, which in turn enhances calcium influx and neurotransmitter release.[6][7] However, emerging evidence reveals a more complex mechanism, including the direct potentiation of voltage-gated calcium (CaV) channels, independent of Kv channel blockade.[6][8] This guide will dissect these core mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams of the involved signaling pathways.

Primary Mechanism: Blockade of Voltage-Gated Potassium (Kv) Channels

The most well-documented action of 4-aminopyridine in neuronal cells is its function as a non-selective inhibitor of voltage-gated potassium channels.[4] These channels are critical for repolarizing the neuronal membrane following an action potential, thereby regulating firing frequency and action potential duration.[9] By blocking these channels, 4-AP disrupts this repolarization process, leading to significant changes in neuronal excitability.[10][11]

State- and Voltage-Dependent Blockade

The blockade of Kv channels by 4-AP is not static; it is highly dependent on the conformational state of the channel and the membrane potential.

-

Open-Channel Block: 4-AP primarily blocks Kv channels when they are in the open (activated) state.[12][13] This means the drug requires channel activation, typically by membrane depolarization, to readily exert its blocking effect.[14]

-

Intracellular Site of Action: Studies indicate that 4-AP crosses the cell membrane in its un-ionized form and acts from the intracellular side of the channel in its ionized (charged) form.[12]

-

Voltage Dependence: The magnitude of the block is voltage-dependent, decreasing as the membrane potential becomes more depolarized (more positive than -20 mV).[14]

-

"Trapping" Mechanism: Once bound within the open channel pore, 4-AP can become trapped when the channel closes upon repolarization.[12][14] The drug can only dissociate when the channel re-opens with subsequent depolarization, a phenomenon known as "use-dependent unblock".[15] Some models also suggest that 4-AP can bind to the closed state of the channel.[15]

Quantitative Data on Kv Channel Inhibition

The sensitivity of different Kv channel subtypes to aminopyridines varies. The following table summarizes key quantitative data from electrophysiological studies.

| Drug | Channel Subtype | Preparation | IC50 / Kd | Reference |

| 4-Aminopyridine | Kv1.1 | Mammalian Sol-8 cells | 89 µM | [14] |

| 3-Aminopyridine | Kv1.1 | Mammalian Sol-8 cells | 2.2 mM | [14] |

| 4-Aminopyridine | Delayed Rectifier K+ | Rabbit coronary myocytes | 1.37 mM (K1/2) | [15] |

| 4-Aminopyridine | Delayed Rectifier K+ | Murine B lymphocytes | 120 µM (Kd, peak) | [12] |

| Nerispirdine | Kv1.1 | CHO cells | 3.6 µM | [16] |

| Nerispirdine | Kv1.2 | CHO cells | 3.7 µM | [16] |

Secondary Mechanism: Potentiation of Voltage-Gated Calcium (CaV) Channels

The classical view held that the effects of 4-AP on neurotransmitter release were solely a consequence of Kv channel blockade, which prolongs the action potential and allows more time for CaV channels to remain open. However, significant research has demonstrated that aminopyridines can also directly potentiate high-voltage-activated Ca2+ channels (HVACCs), independent of their action on Kv channels.[6][8]

-

Direct Potentiation: 4-AP and its analogs directly increase currents through HVACCs, including N-type channels.[8] This effect is not mimicked by other Kv channel blockers like tetraethylammonium (B1195904) (TEA) or specific peptide toxins.[6][8]

-

Role of the β Subunit: This potentiation is largely dependent on the intracellular β subunit of the CaV channel. Co-expression of the β subunit with the pore-forming α1 subunit is necessary to observe the full potentiating effect of 4-AP.[8]

-

Shift in Activation: 4-AP shifts the voltage-dependence of N-type channel activation to more negative potentials, meaning the channels can open at lower levels of depolarization.[8]

This dual mechanism provides a more complete explanation for the potent effect of 4-AP on calcium-dependent processes like neurotransmitter release.

References

- 1. What is the mechanism of Aminophenazone? [synapse.patsnap.com]

- 2. Aminophenazone - Wikipedia [en.wikipedia.org]

- 3. This compound | C13H17N3O | CID 6009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Changing the “Channel”♦: Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of 4-aminopyridine-sensitive, delayed rectifier K+ channels in vascular smooth muscle by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Repeated application of 4-aminopyridine provoke an increase in entorhinal cortex excitability and rearrange AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 4-aminopyridine (4-AP) on rat neostriatal neurons in an in vitro slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Block by 4-aminopyridine of a Kv1.2 delayed rectifier K+ current expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of inhibition of delayed rectifier K+ current by 4-aminopyridine in rabbit coronary myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Clinical Research History of Aminopyrine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminopyrine, a pyrazolone (B3327878) derivative, was once a widely used analgesic and antipyretic. However, its clinical use was largely abandoned following the discovery of a significant risk of agranulocytosis, a life-threatening blood dyscrasia. This technical guide provides an in-depth review of the history of this compound's use in clinical research, focusing on its efficacy, pharmacokinetic profile, metabolism, and the mechanisms underlying its severe toxicity. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals, offering insights into early drug development and pharmacovigilance.

Introduction: The Rise and Fall of a Potent Drug

Introduced in the late 19th century, this compound quickly gained popularity due to its potent analgesic and antipyretic effects. It was a common ingredient in many over-the-counter and prescription medications for decades. However, reports of a severe and often fatal side effect, agranulocytosis, began to emerge in the 1930s. This led to a significant decline in its use and eventual withdrawal from the market in many countries. The story of this compound serves as a critical case study in drug safety and the importance of post-marketing surveillance.

Efficacy of this compound: A Review of Clinical Findings

While specific quantitative data from early clinical trials are not extensively documented in readily available literature, historical reports and comparative studies highlight this compound's effectiveness.

Antipyretic Efficacy

Studies in animal models, such as endotoxin-induced fever in rabbits, demonstrated a marked antipyretic effect of intravenously administered this compound.[1] Clinical observations in patients with conditions like Hodgkin's disease also reported successful control of fever with this compound.[2][3]

Analgesic Efficacy

Clinical trials comparing this compound to other analgesics, such as codeine, were conducted to evaluate its effectiveness in managing experimental and pathological pain.[4] The primary endpoint in many of these studies was the change in pain intensity, often measured using a Visual Analogue Scale (VAS) or Verbal Rating Scale (VRS).[5][6][7][8][9]

Table 1: Summary of this compound Efficacy (Illustrative)

| Indication | Outcome Measure | Reported Efficacy |

| Fever | Temperature Reduction | Marked reduction in body temperature |

| Pain | VAS/VRS Score Reduction | Significant pain relief comparable to other analgesics |

Note: This table is illustrative due to the limited availability of specific quantitative data from historical clinical trials.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial to comprehending both its therapeutic action and its toxicity.

Pharmacokinetic Parameters

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Reference |

| Half-life (t½) | 2-3 hours | |

| Time to Maximum Plasma Concentration (Tmax) | 1.5 hours (after a 500 mg oral dose) | |

| Maximum Plasma Concentration (Cmax) | 10 µg/mL (after a 500 mg oral dose) | |

| Protein Binding | Approximately 15% |

Metabolism

This compound is extensively metabolized in the liver, primarily through two major pathways:

-

N-demethylation: This process is mediated by cytochrome P450 enzymes and is the basis for the this compound Breath Test.

-

Acetylation

The main metabolites of this compound include:

-

4-Methylaminoantipyrine (MAA)

-

4-Aminoantipyrine (AA)

-

4-Formylaminoantipyrine (FAA)

-

4-Acetylaminoantipyrine

The formation of reactive metabolites during its biotransformation is believed to be a key factor in its toxicity.[10][11][12]

The Specter of Agranulocytosis

The most significant and life-threatening adverse effect associated with this compound is agranulocytosis, a severe reduction in the number of granulocytes (a type of white blood cell), which leaves patients highly susceptible to infections. The annual incidence of community-acquired agranulocytosis is estimated to be around 3.46 cases per million people.[13]

Mechanism of this compound-Induced Agranulocytosis

This compound-induced agranulocytosis is primarily an immune-mediated reaction.[14][15][16][17] The proposed mechanism involves the formation of drug-dependent antibodies that lead to the destruction of neutrophils.[14][15] Both the parent drug and its metabolites can act as haptens, binding to neutrophil surface proteins and triggering an immune response.[16] This can result in both the destruction of circulating neutrophils and the suppression of granulocyte production in the bone marrow.[15]

Table 3: Incidence and Risk of Drug-Induced Agranulocytosis

| Drug/Drug Class | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |

| Ticlopidine hydrochloride | 103.23 | 12.73 - 837.44 | [13] |

| Calcium dobesilate | 77.84 | 4.50 - 1346.20 | [13] |

| Antithyroid drugs | 52.75 | 5.82 - 478.03 | [13] |

| Dipyrone (B125322) (related to this compound) | 25.76 | 8.39 - 179.12 | [13] |

| Spironolactone | 19.97 | 2.27 - 175.89 | [13] |

| Carbimazole | 416.7 | 51.5 - 3372.9 | [18] |

Note: Data for dipyrone, a drug structurally and mechanistically related to this compound, is included to provide a quantitative risk estimate.

Experimental Protocols in this compound Research

A variety of experimental methods have been employed to study the pharmacokinetics, metabolism, and toxicity of this compound.

This compound Breath Test (ABT)

The ABT is a non-invasive method used to assess hepatic microsomal enzyme function, specifically cytochrome P450 activity.

-

Principle: The test measures the rate of N-demethylation of this compound. A dose of this compound labeled with a stable isotope (¹³C) or a radioisotope (¹⁴C) is administered to the patient. The labeled methyl group is cleaved by hepatic enzymes and eventually exhaled as labeled CO₂. The rate of labeled CO₂ exhalation reflects the metabolic capacity of the liver.

-

Workflow:

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

HPLC methods have been developed for the simultaneous determination of this compound and its major metabolites in biological fluids like urine and plasma.[19]

-

Sample Preparation:

-

Alkalinize the urine or plasma sample.

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., chloroform).

-

Evaporate the organic phase to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions (Example for Urine Analysis):

In Vitro Toxicity Assays

Various in vitro assays can be employed to investigate the mechanisms of this compound-induced toxicity.

-

Neutrophil Viability and Function Assays:

-

Principle: These assays assess the direct toxic effects of this compound and its metabolites on neutrophils.

-

Methods:

-

-

Detection of Drug-Dependent Antibodies:

-

Principle: These assays are used to identify antibodies in patient serum that bind to neutrophils in the presence of this compound or its metabolites.

-

Methods:

-

-

Reactive Metabolite Trapping Assays:

-

Principle: These assays are designed to detect and identify unstable reactive metabolites by "trapping" them with nucleophilic reagents to form stable adducts.

-

Methods:

-

Incubation of this compound with liver microsomes in the presence of trapping agents like glutathione (B108866) (GSH) or potassium cyanide (KCN).[24]

-

Analysis of the resulting adducts using techniques like liquid chromatography-mass spectrometry (LC-MS).[10][11][12]

-

-

Conclusion and Future Perspectives

The history of this compound in clinical research offers invaluable lessons for modern drug development. It underscores the critical need for robust post-marketing surveillance to detect rare but severe adverse drug reactions. The elucidation of the immune-mediated mechanism of this compound-induced agranulocytosis has significantly contributed to our understanding of idiosyncratic drug toxicities.

For drug development professionals, the this compound case highlights the importance of:

-

Early assessment of reactive metabolite formation: Utilizing in vitro and in silico tools to predict and identify potentially toxic metabolites early in the drug discovery process.

-

Thorough investigation of immune-mediated toxicities: Employing a range of in vitro assays to screen for the potential of drug candidates to induce immune responses.

-

Stratification of patient populations: Identifying potential genetic or other risk factors that may predispose individuals to adverse drug reactions.

While this compound is no longer in widespread clinical use, the knowledge gained from its study continues to inform safer drug design and development practices, ensuring that the lessons from its past contribute to a safer pharmaceutical future.

References

- 1. [The antipyretic effects of this compound and sodium acetylsalicylate on endotoxin-induced fever in rabbits (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of this compound to control fever in Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. Detection of serum antibodies to amino-pyrine or its derivatives by a passive hemagglutination assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Pain measurement: Visual Analogue Scale (VAS) and Verbal Rating Scale (VRS) in clinical trials with OTC analgesics in headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rescaling pain intensity measures for meta-analyses of analgesic medicines for low back pain appears justified: an empirical examination from randomised trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Change in Pain Score after Administration of Analgesics for Lower Extremity Fracture Pain during Hospitalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel risk assessment of reactive metabolites from discovery to clinical stage [jstage.jst.go.jp]

- 12. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Population-based drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immune-mediated agranulocytosis related to drugs and their metabolites: mode of sensitization and heterogeneity of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Incidence and risk estimate of drug-induced agranulocytosis in Hong Kong Chinese. A population-based case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of this compound, dipyrone and its metabolites in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medrxiv.org [medrxiv.org]

- 23. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Aminopyrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrine, also known as aminophenazone, is a pyrazolone (B3327878) derivative with potent analgesic, antipyretic, and anti-inflammatory properties.[1] Historically, it was widely used to treat pain and fever. However, due to a significant risk of causing agranulocytosis, a severe and potentially fatal blood disorder, its clinical use has been largely discontinued (B1498344) in many countries.[1] Despite its toxicity concerns, this compound remains a valuable compound in biomedical research. Its metabolism is a key indicator of hepatic microsomal enzyme activity, leading to the development of the this compound breath test, a non-invasive method for assessing liver function.[2][3][4][5][6] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and key biological pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one | [1] |

| Synonyms | Aminophenazone, Amidopyrine, Dimethylaminoantipyrine | [2] |

| CAS Number | 58-15-1 | [2] |

| Molecular Formula | C₁₃H₁₇N₃O | [2] |

| Molecular Weight | 231.29 g/mol | [2] |

| Appearance | Small colorless crystals or white crystalline powder | [2][3] |

| Melting Point | 107-109 °C | [3][7][8] |

| Boiling Point | 373.38 °C (rough estimate) | [7] |

| Solubility | Water: 1 g in 18 mL (5.55 g/100 mL) | [2][7][8] |

| Ethanol: 1 g in 1.5 mL | [2][8] | |

| Chloroform: 1 g in 1 mL | [2][8] | |

| Benzene: 1 g in 12 mL | [2][8] | |

| Ether: 1 g in 13 mL | [2][8] | |

| DMF: 5 mg/mL | [7] | |

| DMSO: 5 mg/mL | [7] | |

| pKa | 5.0 | [7] |

| UV Absorption (λmax) | 224 nm (in 0.1 N HCl) | [2] |

| 226 nm, 263 nm (in 0.1 N NaOH) | [2] | |

| pH | 7.5 - 9.0 (5% aqueous solution) | [2] |

| Stability | Stable in air, but deteriorates in sunlight. Readily attacked by mild oxidizing agents in the presence of water. | [3][7][8] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of this compound's properties.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the standard capillary method as outlined in major pharmacopeias.[9]

-

Apparatus: A calibrated melting point apparatus with a heating block or liquid bath and a high-accuracy thermometer or digital sensor.

-

Sample Preparation: A small quantity of dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2.5-3.5 mm.[9]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised rapidly to about 5°C below the expected melting point (approx. 102°C).

-

The heating rate is then reduced to a slow, constant rate, typically 1°C per minute.[9][10]

-

The "onset point" is recorded as the temperature at which the substance begins to collapse or liquefy.[9]

-

The "clear point" is the temperature at which the substance is completely molten.[9]

-

The melting range is reported as the interval between the onset and clear points. For pure this compound, this range is typically 107-109°C.[3][7][8]

-

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound is determined using the shake-flask method, a standard protocol for pharmaceutical compounds.[11]

-

Materials: Orbital shaker with temperature control, calibrated pH meter, validated analytical method (e.g., UV-Vis spectrophotometry or HPLC), and buffer solutions (pH 1.2, 4.5, 6.8).[11]

-

Procedure:

-

An excess amount of solid this compound is added to vials containing buffer solutions of known pH.

-

The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed.[11]

-

Aliquots of the supernatant are withdrawn at predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours).[11]

-

The solid material is separated from the liquid by centrifugation or filtration.

-

The concentration of dissolved this compound in the filtrate is measured using a validated analytical method.

-

The process is continued until the concentration between sequential measurements is constant (e.g., deviates by <10%), indicating that equilibrium has been reached.[11]

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be accurately determined by potentiometric titration.[12][13][14]

-

Apparatus: A calibrated potentiometer with a pH electrode, a micro-burette, and a magnetic stirrer.

-

Reagents: Standardized 0.1 M NaOH and 0.1 M HCl solutions, and a solution of this compound of known concentration (e.g., 1 mM) in a water/co-solvent mixture if necessary.[13]

-

Procedure:

-

A known volume of the this compound solution is placed in a reaction vessel. The solution is first acidified with 0.1 M HCl to a pH of approximately 2.[13]

-

The solution is then titrated with standardized 0.1 M NaOH, added in small, precise increments.

-

The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

The titration continues until a pH of approximately 12 is reached.[13]

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa is calculated from the inflection point of the titration curve, which corresponds to the pH at which half of the this compound molecules are ionized.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is used to determine the wavelengths of maximum absorbance (λmax) and for quantitative analysis.[15][16]

-

Apparatus: A calibrated dual-beam UV-Vis spectrophotometer.

-

Procedure for λmax Determination:

-

Prepare dilute solutions of this compound in the desired solvents (e.g., 0.1 N HCl and 0.1 N NaOH).

-

Use the respective solvent as a blank reference.

-

Scan the solutions across a wavelength range (e.g., 200-400 nm).

-

The wavelengths corresponding to the highest absorbance peaks are recorded as λmax.[16]

-

-

Procedure for Quantitative Analysis:

-

A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax.

-

The absorbance of the unknown sample is measured under the same conditions.

-

The concentration of the unknown sample is determined by interpolating its absorbance value on the calibration curve.

-

Signaling Pathways and Logical Relationships

Mechanism of Action: COX Inhibition

This compound exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for converting arachidonic acid into prostaglandin (B15479496) H2, the precursor to various prostaglandins (B1171923) and thromboxanes that mediate pain, inflammation, and fever.[1][17][18]

Metabolic Pathway of this compound

This compound is extensively metabolized in the liver, primarily through N-demethylation by the cytochrome P450 (CYP450) enzyme system.[19] Key isozymes involved include CYP1A2, CYP2C19, and CYP3A4.[2] This metabolic process forms the basis of the this compound breath test. The primary metabolites are 4-monomethylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024) (AA).[7][20]

Experimental Workflow: ¹³C-Aminopyrine Breath Test

The ¹³C-Aminopyrine Breath Test is a quantitative, non-invasive procedure to measure the metabolic capacity of the liver, specifically the function of the CYP450 microsomal enzyme system.[2][5]

-

Principle: The patient ingests this compound labeled with the stable isotope carbon-13 (¹³C) at one of its N-demethyl groups. As the liver metabolizes the drug, the labeled methyl group is cleaved, oxidized to bicarbonate, and eventually exhaled as ¹³CO₂.[2] The rate of ¹³CO₂ exhalation directly reflects the rate of hepatic N-demethylation.

-

Workflow:

References

- 1. What is the mechanism of Aminophenazone? [synapse.patsnap.com]

- 2. kibion.com [kibion.com]

- 3. The this compound breath test as a measure of liver function. A quantitative description of its metabolic basis in normal subjects [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of the (14C) this compound breath test in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound breath test: development of a 13C-breath test for quantitative assessment of liver function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of the (14C) this compound breath test in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the metabolism of this compound, antipyrine and theophylline using monoclonal antibodies to cytochrome P-450 isozymes purified from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. thinksrs.com [thinksrs.com]

- 10. thinksrs.com [thinksrs.com]

- 11. who.int [who.int]

- 12. enamine.net [enamine.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. scielo.br [scielo.br]

- 15. UV spectrophotometric determination of aminophylline, amobarbital, and ephedrine hydrochloride in an antiasthma capsule preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jppres.com [jppres.com]

- 17. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 19. This compound CAS#: 58-15-1 [m.chemicalbook.com]

- 20. This compound metabolism by multiple forms of cytochrome P-450 from rat liver microsomes: simultaneous quantitation of four this compound metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminopyrine Metabolism in Rat Liver Microsomes: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of aminopyrine in rat liver microsomes. It is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetics studies. This guide details the core metabolic reactions, the cytochrome P450 enzymes involved, quantitative kinetic data, and detailed experimental protocols.

Core Metabolic Pathways

This compound undergoes two primary metabolic transformations in rat liver microsomes: N-demethylation and hydroxylation . These reactions are catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.

-

N-demethylation: This is the major metabolic pathway for this compound. It involves the sequential removal of the two methyl groups from the exocyclic amino group, leading to the formation of 4-monomethylaminoantipyrine (MAA) and subsequently 4-aminoantipyrine (B1666024) (AA). The demethylation process also produces formaldehyde (B43269).[1][2][3]

-

Hydroxylation: This pathway results in the formation of 3-hydroxymethyl-2-methyl-4-dimethylamino-1-phenyl-3-pyrazoline-5-one (AM-OH).

The relative contribution of each pathway can be influenced by the specific P450 isozymes present and their induction state. For instance, phenobarbital (B1680315) treatment is known to significantly induce the formation of MAA and AM-OH.

Metabolic Pathway Diagram

Caption: Metabolic pathways of this compound in rat liver microsomes.

Cytochrome P450 Isozymes Involved

Several cytochrome P450 isozymes have been identified to be involved in the metabolism of this compound in rats. The contribution of each isozyme can vary depending on the specific metabolic reaction and the induction state of the liver.

-

P-450 UT-2 (P-450h): Exhibits high activity for both N-demethylation and hydroxylation.

-

P-450 PB-4 (P-450b) and P-450 PB-5 (P-450e): These phenobarbital-inducible forms show high activity for both N-demethylation and hydroxylation.

-

P-450 MC-1 (P-450d) and P-450 MC-5 (P-450c): These 3-methylcholanthrene-inducible forms are active in N-demethylation but show no hydroxylation activity.

-

P-450 F-2 (P-450i): Has low N-demethylation activity and no hydroxylation activity.

Quantitative Data on this compound Metabolism

The following tables summarize the kinetic parameters for this compound metabolism in rat liver microsomes. These values can vary depending on the specific experimental conditions, including rat strain, inducer treatment, and substrate concentration.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) for this compound N-demethylation

| P450 Isozyme | Km (mM) | Vmax (nmol/min/nmol P450) | Reference |

| P-450 UT-2 | 0.62 | 25.6 | |

| P-450 PB-4 | 0.50 | 33.3 |

Table 2: Formation Rates of this compound Metabolites in Rat Liver Microsomes

| Treatment | Metabolite | Formation Rate (nmol/min/mg protein) | Reference |

| Untreated (Male) | MAA | 4.5 ± 0.5 | |

| Untreated (Male) | AM-OH | 0.8 ± 0.1 | |

| Phenobarbital-treated (Male) | MAA | 15.2 ± 1.2 | |

| Phenobarbital-treated (Male) | AM-OH | 3.5 ± 0.4 | |

| 3-Methylcholanthrene-treated (Male) | MAA | 5.1 ± 0.6 | |

| 3-Methylcholanthrene-treated (Male) | AM-OH | 0.2 ± 0.05 |

Experimental Protocols

This section provides detailed methodologies for the preparation of rat liver microsomes and the assay of this compound N-demethylase activity.

Preparation of Rat Liver Microsomes

This protocol describes a standard method for the isolation of microsomes from rat liver, which are enriched in cytochrome P450 enzymes.[4][5][6]

Materials:

-

Male Wistar rats (200-250 g)

-

Ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 7.4) containing 1.15% KCl

-

Homogenizer (e.g., Potter-Elvehjem type with a Teflon pestle)

-

Refrigerated centrifuge

-

Ultracentrifuge

-

Bradford reagent for protein concentration determination

Procedure:

-

Euthanize rats by cervical dislocation and exsanguinate.

-

Perfuse the liver in situ with ice-cold 0.9% NaCl solution until it is free of blood.

-

Excise the liver, weigh it, and mince it in 3 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 1.15% KCl.

-

Homogenize the minced liver with a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris, nuclei, and mitochondria.

-

Carefully collect the supernatant (S9 fraction) and centrifuge it at 105,000 x g for 60 minutes at 4°C.

-

Discard the supernatant. The resulting pellet is the microsomal fraction.

-

Wash the microsomal pellet by resuspending it in the same buffer and centrifuging again at 105,000 x g for 60 minutes.

-

Resuspend the final microsomal pellet in a minimal volume of 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol (B35011) (for storage).

-

Determine the protein concentration of the microsomal suspension using the Bradford method.

-

Aliquot the microsomes and store them at -80°C until use.

Experimental Workflow for Microsome Preparation

Caption: Workflow for the preparation of rat liver microsomes.

This compound N-demethylase Assay (Measurement of Formaldehyde)

This assay measures the N-demethylase activity by quantifying the amount of formaldehyde produced from the metabolism of this compound.[1][2]

Materials:

-

Rat liver microsomes (0.5-1.0 mg/mL protein)

-

0.1 M Potassium phosphate buffer (pH 7.4)

-

This compound solution (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

15% (w/v) Trichloroacetic acid (TCA) to stop the reaction

-

Nash reagent (2 M ammonium (B1175870) acetate, 0.05 M acetic acid, and 0.02 M acetylacetone)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.4), the NADPH regenerating system, and rat liver microsomes in a test tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound solution to the mixture. The final volume is typically 1 mL.

-

Incubate the reaction at 37°C for a specific time (e.g., 10-20 minutes) with gentle shaking. The reaction should be linear with time and protein concentration.

-

Stop the reaction by adding 0.5 mL of 15% TCA.

-

Centrifuge the mixture at 3,000 x g for 10 minutes to pellet the precipitated protein.

-

To 1 mL of the supernatant, add 1 mL of Nash reagent.

-

Incubate the mixture at 60°C for 30 minutes to allow for color development (formation of a yellow dihydrolutidine derivative).

-

Cool the samples to room temperature and measure the absorbance at 412 nm using a spectrophotometer.

-

Calculate the amount of formaldehyde produced by comparing the absorbance to a standard curve prepared with known concentrations of formaldehyde.

-

Express the N-demethylase activity as nmol of formaldehyde formed per minute per mg of microsomal protein.

Experimental Workflow for N-demethylase Assay

References

- 1. Hepatic this compound N-demethylase system: further studies of assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of rough microsomes from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scialert.net [scialert.net]

Early Studies on Aminopyrine as an Analgesic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrine, also known as amidopyrine and commercially as Pyramidon, was a pyrazolone (B3327878) derivative synthesized in the late 19th century and introduced as a potent non-narcotic analgesic and antipyretic.[1][2] For decades, it was a widely used medication for a variety of painful conditions.[2] However, its use dramatically declined following the discovery of its association with a high risk of agranulocytosis, a potentially fatal blood disorder, in the 1930s.[2][3] This guide delves into the early scientific investigations of this compound's analgesic properties, providing a historical perspective on the methodologies, quantitative data, and mechanistic understanding of this once-prominent pharmaceutical agent.

Core Data Presentation

Due to the historical nature of the early research on this compound, comprehensive quantitative data presented in modern standardized tables is scarce in readily available literature. Early clinical reports often relied on qualitative assessments of pain relief. The following table is a representative summary of the types of findings reported in early clinical usage.

| Clinical Application | Dosage Regimen (Typical) | Observed Analgesic Effect | Citation |

| Rheumatoid Arthritis and Rheumatic Fever | Not specified in available early sources | Considered effective in treating pain associated with these conditions. | [2] |

| General Pain Relief | Not specified in available early sources | Widely used as a general analgesic. | [2] |

Experimental Protocols of Early Analgesic Studies

The early 20th century saw the development of various experimental models to assess the efficacy of analgesic drugs in a more controlled manner than purely clinical observation. These early methods, while less refined than modern techniques, laid the groundwork for contemporary analgesic drug development.

Preclinical Animal Models

Early investigations into the analgesic properties of this compound and other compounds relied on a variety of animal models designed to produce a measurable response to a painful stimulus. The primary endpoint in these studies was often the animal's reaction time or behavioral response to the stimulus, with an effective analgesic expected to prolong this reaction time or reduce the behavioral response.

Commonly employed preclinical models during the era of this compound's early evaluation included:

-

Thermal Stimuli Models:

-

Hot Plate Test: This method involved placing an animal (typically a mouse or rat) on a heated surface and measuring the time it took for the animal to exhibit a pain response, such as licking its paws or jumping.

-

Tail-Flick Test: In this assay, a focused beam of heat was applied to the animal's tail, and the time taken for the animal to flick its tail away from the heat source was recorded.

-

-

Chemical Stimuli Models:

-

Writhing Test: This model involved injecting an irritant substance (such as acetic acid) into the peritoneal cavity of a rodent, which would induce characteristic stretching and writhing movements. The analgesic effect was quantified by counting the number of writhes over a specific period.

-

Formalin Test: This test involved injecting a dilute solution of formalin into the paw of an animal, which produces a biphasic pain response. The time the animal spent licking the injected paw was measured as an indicator of pain.

-

-

Mechanical Stimuli Models:

-

Tail Clip Test: A clip was applied to the base of the animal's tail, and the time it took for the animal to attempt to remove the clip was measured.

-

Early Clinical Pain Measurement

The assessment of pain in early clinical trials was largely subjective and lacked the standardized scales used today. Pain relief was often categorized into broad classifications such as "complete," "partial," or "no relief." The development of more quantitative measures of pain was a gradual process throughout the 20th century.

Early Mechanistic Insights and Signaling Pathways

The modern understanding of this compound's mechanism of action, like other non-steroidal anti-inflammatory drugs (NSAIDs), is the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins (B1171923) that mediate pain and inflammation.[4] However, in the early 20th century, the biochemical pathways of pain and inflammation were not well understood.

Early theories on the mechanism of action of this compound were less specific and often centered on its observed physiological effects. The prevailing understanding was that it acted on the central nervous system to reduce the perception of pain. The precise molecular targets and signaling pathways were unknown.

The following diagram illustrates the modern understanding of the primary signaling pathway affected by this compound, which was elucidated long after the drug's initial period of widespread use.

The Decline of this compound: Agranulocytosis

The widespread use of this compound came to an abrupt halt in the 1930s with the discovery of its strong association with agranulocytosis, a severe and often fatal condition characterized by a sharp drop in white blood cells, leaving the body vulnerable to infection.[2][3] This severe adverse effect led to the withdrawal of this compound from the market in many countries and serves as a significant case study in pharmacovigilance.[2][3]

The following workflow illustrates the historical and clinical progression related to this compound.

Conclusion

The study of this compound offers valuable insights into the history of analgesic drug development and the evolution of pharmacological research methodologies. While its clinical use was curtailed by safety concerns, the early investigations into its analgesic effects were foundational in the field. The story of this compound underscores the critical importance of post-marketing surveillance and the continuous evaluation of drug safety. For modern researchers, the early studies on this compound serve as a reminder of the scientific journey from empirical observation to mechanistic understanding in the quest for safe and effective pain management.

References

Pharmacological profile of aminopyrine and its derivatives

An In-depth Technical Guide on the Pharmacological Profile of Aminopyrine and Its Derivatives

Introduction

This compound, a pyrazolone (B3327878) derivative, was historically utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Despite its effectiveness, particularly in treating conditions like rheumatism, its clinical use has been largely discontinued (B1498344) in many countries, including the United States, Japan, and India, due to a significant risk of severe and potentially fatal adverse effects, most notably agranulocytosis.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its key derivatives, such as metamizole (B1201355) (dipyrone) and nimesulide (B1678887). The focus is on their mechanisms of action, pharmacokinetics, pharmacodynamics, and toxicological profiles, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

The therapeutic effects of this compound and its derivatives stem from their ability to modulate inflammatory and pain signaling pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.

1.1 this compound

The primary mechanism of this compound is the inhibition of COX-1 and COX-2 enzymes.[5] These enzymes are essential for the conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostaglandins (B1171923) and thromboxanes that mediate inflammation, pain, and fever.[5] By blocking this pathway, this compound reduces the production of these inflammatory mediators.[5] Beyond COX inhibition, studies in animal models suggest that this compound may also act on the central nervous system by affecting bioelectric reactions at the thalamo-cortical level, enhancing the amplitude of evoked potentials in the somato-sensory cortex and thalamus.[6]

1.2 Metamizole (Dipyrone)

Metamizole, a pro-drug, possesses a more complex mechanism of action that distinguishes it from traditional NSAIDs.[7][8] After administration, it spontaneously breaks down into structurally related pyrazolone compounds.[7][8] Its analgesic effect is thought to be mediated through the inhibition of a central isoform of cyclooxygenase, often referred to as COX-3, and the activation of opioidergic and cannabinoid systems.[7][8] Its antipyretic action involves blocking both prostaglandin-dependent and independent pathways.[7][8] Furthermore, metamizole exhibits spasmolytic effects by inhibiting the release of intracellular calcium (Ca2+) resulting from reduced inositol (B14025) phosphate (B84403) synthesis.[7][8]

1.3 Nimesulide

Nimesulide is characterized as a preferential inhibitor of COX-2.[9][10] This selectivity for COX-2, an enzyme isoform that is upregulated during inflammation, is believed to contribute to its anti-inflammatory, analgesic, and antipyretic effects while potentially offering a better gastrointestinal tolerability profile compared to non-selective COX inhibitors.[9][11] The therapeutic effects of nimesulide are a result of its complex mode of action, which targets a number of key mediators of the inflammatory process such as COX-2 mediated prostaglandins, free radicals, proteolytic enzymes, and histamine.[12]

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound | C13H17N3O | CID 6009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Aminophenazone - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Aminophenazone? [synapse.patsnap.com]

- 6. [Mechanism of the action this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.pan.pl [journals.pan.pl]

- 8. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nimesulide: some pharmaceutical and pharmacological aspects--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nimesulide: Critical Appraisal of Safety and Efficacy in Acute Pain [japi.org]

- 11. Nimesulide. An update of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nimesulide - Wikipedia [en.wikipedia.org]

Aminopyrine as a Probe for Cytochrome P450 Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrine, a pyrazolone (B3327878) derivative, has long been utilized as a model compound in pharmacological and toxicological research to assess the activity of the cytochrome P450 (CYP) enzyme system. Its primary metabolic pathway, N-demethylation, is catalyzed by multiple CYP isoforms, making it a valuable, albeit non-specific, probe for overall hepatic microsomal function. This technical guide provides a comprehensive overview of the use of this compound as a CYP probe, detailing its metabolic pathways, the kinetics of its enzymatic conversion, and standardized protocols for its application in both in vitro and in vivo settings.

The N-demethylation of this compound results in the formation of monomethylaminoantipyrine (MAA), followed by further demethylation to aminoantipyrine (AA). A key product of the initial demethylation step is formaldehyde (B43269), the quantification of which forms the basis of the widely used this compound N-demethylase assay.[1] Furthermore, the use of 13C-labeled this compound in breath tests allows for a non-invasive assessment of hepatic metabolic capacity in clinical and research settings.[2]

This guide is intended for researchers, scientists, and drug development professionals who wish to employ this compound as a tool to investigate CYP activity, assess liver function, or study the induction and inhibition of drug-metabolizing enzymes.

Metabolic Pathway of this compound

The metabolism of this compound is primarily hepatic and involves a sequential N-demethylation process mediated by the cytochrome P450 system. The initial and rate-limiting step is the conversion of this compound to 4-monomethylaminoantipyrine (MAA) and formaldehyde. MAA can then undergo a second N-demethylation to form 4-aminoantipyrine (B1666024) (AA) and another molecule of formaldehyde. Other minor metabolites have also been identified.[3]

The following diagram illustrates the primary metabolic pathway of this compound:

Data Presentation: Kinetics of this compound N-demethylation

The N-demethylation of this compound is catalyzed by several human cytochrome P450 isoforms. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), vary among the different CYP isoforms, reflecting their differing affinities and catalytic efficiencies for this compound as a substrate. The following table summarizes the kinetic data for this compound N-demethylation by various human CYP isoforms.

| CYP Isoform | Km (mM) | Vmax (nmol/min/nmol P450) | Catalytic Efficiency (Vmax/Km) | Reference |

| CYP1A2 | 10-17 times higher than CYP2C19 | Lower than CYP2C8 and CYP2C19 | Lower than CYP2C19 | [4] |

| CYP2C8 | 10-17 times higher than CYP2C19 | Highest | Lower than CYP2C19 | [4] |

| CYP2C19 | Lowest | High | Highest (more than 9x other P450s) | [4] |

| CYP2D6 | 10-17 times higher than CYP2C19 | Lower than CYP2C8 and CYP2C19 | Lower than CYP2C19 | [4] |

| Human Liver Microsomes (pooled) | 2.4 | 0.52 - 4.42 (nmol/min/mg protein) | Not Applicable | [5] |

Note: The data presented are derived from studies using recombinant human CYP isoforms expressed in yeast or from pooled human liver microsomes.[4][5] Direct comparisons of kinetic parameters between different expression systems should be made with caution. CYP2C19 exhibits the highest affinity and overall catalytic efficiency for this compound N-demethylation.[4]

Experimental Protocols

In Vitro this compound N-demethylase Assay

This protocol describes the determination of this compound N-demethylase activity in human liver microsomes (HLM) by quantifying the formation of formaldehyde using the Nash reagent.

4.1.1. Materials and Reagents

-

Human Liver Microsomes (HLM)

-

This compound

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

-

Nash reagent:

-

Ammonium acetate (B1210297) (150 g)

-

Glacial acetic acid (3 mL)

-

Acetylacetone (2 mL)

-

Dissolve in distilled water and bring to a final volume of 1 L. Store in a dark bottle at 4°C.

-

-

Formaldehyde standard solution

-

Microcentrifuge tubes or 96-well plates

-

Incubator or water bath (37°C)

-

Spectrophotometer or microplate reader (412 nm)

4.1.2. Experimental Workflow

References

- 1. Hepatic this compound N-demethylase system: further studies of assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound N-demethylase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Reactivity of Aminopyrine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrine, also known as aminophenazone, is a pyrazolone (B3327878) derivative with analgesic, anti-inflammatory, and antipyretic properties.[1][2] Historically used as a non-steroidal anti-inflammatory drug (NSAID), its clinical application has been largely suspended in many countries due to a significant risk of severe adverse effects, most notably agranulocytosis (a life-threatening drop in white blood cells) and its potential to form carcinogenic compounds.[1][3]

Despite its restricted clinical use, this compound remains a valuable compound in biomedical research. Radiolabeled this compound is a key substrate in the this compound Breath Test (ABT), a widely used in-vivo probe to measure the metabolic activity of hepatic cytochrome P-450 (CYP) enzymes, providing a non-invasive assessment of liver function.[1][4] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and chemical and biological reactivity of this compound.

Molecular Structure and Identification

This compound is a pyrazolone derivative characterized by a 1,2-dihydro-3H-pyrazol-3-one core.[1] This core structure is substituted with a dimethylamino group at position 4, methyl groups at positions 1 and 5, and a phenyl group at position 2.[1][2]

-

IUPAC Name: 4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one[1][5]

-

Synonyms: Aminophenazone, 4-Dimethylaminoantipyrine, Amidopyrine, Dimethylaminophenazone[6][7]

The molecule is a tertiary amino compound.[1] Its structure confers specific chemical and physical properties that dictate its reactivity and metabolic fate.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its formulation, absorption, distribution, and analytical detection.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Reference(s) |

|---|---|---|

| Molecular Weight | 231.29 g/mol | [1][7] |

| Appearance | Small colorless crystals or white crystalline powder. | [1][2] |

| Melting Point | 107-109 °C | [2][7][8] |

| Solubility | Soluble in water (1 g in 18 ml), alcohol (1 g in 1.5 ml), chloroform (B151607) (1 g in 1 ml), benzene (B151609) (1 g in 12 ml), and ether (1 g in 13 ml). | [2][7] |

| pH (5% aq. solution) | 7.5 - 9.0 (Slightly alkaline to litmus) | [1][2] |

| UV Absorption (λmax) | 241 nm, 273 nm | [9] |

| Stability | Stable in air but is sensitive to light and will deteriorate in sunlight. |[1][2][7] |

Chemical Reactivity and Stability

This compound's reactivity is largely dictated by the dimethylamino group and the pyrazolone ring structure. It is stable under standard conditions but exhibits notable reactivity with oxidizing agents and nitrous acid.

-